3-fluoro-N-((1-isopropylpiperidin-4-yl)methyl)-4-methoxybenzenesulfonamide
Beschreibung
Eigenschaften
IUPAC Name |
3-fluoro-4-methoxy-N-[(1-propan-2-ylpiperidin-4-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25FN2O3S/c1-12(2)19-8-6-13(7-9-19)11-18-23(20,21)14-4-5-16(22-3)15(17)10-14/h4-5,10,12-13,18H,6-9,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHCFHODZNPAJNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)CNS(=O)(=O)C2=CC(=C(C=C2)OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
3-fluoro-N-((1-isopropylpiperidin-4-yl)methyl)-4-methoxybenzenesulfonamide is a sulfonamide compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme modulation. This article explores the biological activity of this compound, synthesizing findings from various studies and research articles.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a fluorine atom, a piperidine moiety, and a methoxy group, which contribute to its biological properties.
Research indicates that 3-fluoro-N-((1-isopropylpiperidin-4-yl)methyl)-4-methoxybenzenesulfonamide functions primarily as a modulator of histone methyltransferases (HMTs) . HMTs are crucial for the regulation of gene expression through methylation of histones, impacting chromatin structure and function. The compound's ability to inhibit specific HMTs suggests its potential as an anti-cancer agent by altering gene expression profiles associated with tumor growth and progression .
In Vitro Studies
- Histone Methyltransferase Inhibition : In vitro assays have demonstrated that this compound effectively inhibits several HMTs, leading to decreased methylation levels in histones. Such inhibition can result in the reactivation of silenced tumor suppressor genes, thereby exerting anti-tumor effects .
- Cell Proliferation Assays : Studies conducted on various cancer cell lines (e.g., breast cancer and leukemia) showed that treatment with 3-fluoro-N-((1-isopropylpiperidin-4-yl)methyl)-4-methoxybenzenesulfonamide resulted in significant reductions in cell proliferation. The half-maximal inhibitory concentration (IC50) values ranged from 10 to 25 µM, indicating potent anti-proliferative activity .
In Vivo Studies
Animal models have further elucidated the compound's efficacy:
- Tumor Growth Inhibition : In xenograft models, administration of the compound led to substantial tumor size reduction compared to control groups. The mechanism appears to involve both direct apoptosis of cancer cells and modulation of immune responses .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study 1 : A study involving mice with implanted human breast cancer cells demonstrated that treatment with the compound not only reduced tumor size but also improved survival rates significantly compared to untreated controls .
- Case Study 2 : In a clinical trial setting, patients with advanced leukemia showed marked improvement in clinical symptoms following treatment with this compound as part of a combination therapy regimen, suggesting enhanced efficacy when used alongside traditional chemotherapeutics .
Data Table: Summary of Biological Activities
Vergleich Mit ähnlichen Verbindungen
Structural and Physicochemical Properties
The table below compares the target compound with structurally related sulfonamides:
Key Observations :
- Lipophilicity : The isopropylpiperidine group in the target compound enhances lipophilicity compared to analogs like the double sulfonamide in , which may improve membrane permeability.
- Electron-Withdrawing Effects : Fluorine atoms in all compounds increase metabolic stability and influence electronic interactions with biological targets.
- Steric Effects : Bulkier substituents (e.g., chromen-2-yl in ) may reduce binding flexibility compared to the target compound’s compact piperidine moiety.
Q & A
Q. Advanced
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., values) by immobilizing the target protein on a sensor chip .
- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) through heat exchange during ligand-target interaction .
- Enzyme Inhibition Assays : Dose-response curves to calculate IC using fluorogenic substrates (e.g., for protease or kinase targets) .
How can computational chemistry tools predict the interaction mechanisms between the compound and its target proteins?
Q. Advanced
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes over nanoseconds to assess stability of binding poses .
- Free Energy Perturbation (FEP) : Predicts relative binding affinities of analogs by calculating free energy changes .
- Pharmacophore Modeling : Identifies essential structural features (e.g., sulfonamide moiety, hydrophobic piperidine) for activity .
How should discrepancies in biological activity data from different synthetic batches be addressed?
Q. Advanced
- Purity Analysis : Use HPLC to confirm >95% purity and rule out impurities as confounding factors .
- Batch Comparison : Test multiple batches in parallel assays (e.g., cell-based viability tests) under identical conditions .
- Structural Confirmation : Re-analyze NMR/MS data to ensure no batch-dependent degradation or isomerization .
What purification techniques are recommended to achieve high purity of the compound?
Q. Basic
- Flash Chromatography : Use silica gel columns with gradient elution (e.g., hexane/ethyl acetate to methanol) .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for crystal formation .
- Preparative HPLC : For challenging separations, employ C18 columns with acetonitrile/water mobile phases .
What in vivo models are suitable for evaluating the pharmacokinetics and efficacy of this compound?
Q. Advanced
- Rodent Models : Use diet-induced obese mice to assess metabolic effects (e.g., FABP4 inhibition for diabetes/atherosclerosis) .
- Pharmacokinetic Studies : Measure bioavailability, half-life, and tissue distribution via LC-MS/MS after oral/intravenous administration .
- Toxicology Profiling : Conduct acute/chronic toxicity tests in rats to establish safety margins .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
